molecular formula C9H9NO2 B2754147 3-(5-Methylpyridin-2-yl)prop-2-enoic acid CAS No. 1335225-09-6

3-(5-Methylpyridin-2-yl)prop-2-enoic acid

Cat. No.: B2754147
CAS No.: 1335225-09-6
M. Wt: 163.176
InChI Key: YVZQRTARYNLSEM-UHFFFAOYSA-N
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Description

“3-(5-Methylpyridin-2-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 . The IUPAC name for this compound is (2E)-3-(5-methyl-3-pyridinyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Bone Turnover and Osteoporosis Treatment

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a related compound, has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound has shown efficacy in in vivo models of bone turnover and was selected for clinical development in the treatment of osteoporosis (Hutchinson et al., 2003).

Mycolic Acid Biosynthesis Inhibition

Compounds like (Z)-Tetracos-5-enoic acid, which are structurally similar to 3-(5-Methylpyridin-2-yl)prop-2-enoic acid, have been found to be key intermediates in mycobacterial mycolic acid biosynthesis. Analogs of these compounds have shown potential as inhibitors of mycolic acid biosynthesis, a critical pathway in the cell envelope of pathogenic mycobacteria such as Mycobacterium tuberculosis (Hartmann et al., 1994).

Potential in Photopolymerization and Material Science

A benzoic acid derivative, closely related to this compound, has been used to create polymerizable complexes. These complexes exhibit liquid crystal phases and have potential applications in the field of material science, particularly in the creation of novel polymer structures (Kishikawa et al., 2008).

Drug Design and Medical Research

Research on similar pyridine derivatives has led to the development of various compounds with medical applications. For instance, pyrimidin-5-yl derivatives have been explored as antagonists for the αvβ3 receptor, showing potential in the treatment of conditions such as osteoporosis (Coleman et al., 2004).

Chemical Synthesis and Analytical Studies

The compound (Hydroxypyridin-3-yl-methyl)phosphonic acid, which shares a similar pyridine structure with this compound, has been studied for its metal binding ability. Its NMR data offer valuable information for analytical chemistry and synthesis processes (Chruszcz et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQRTARYNLSEM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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